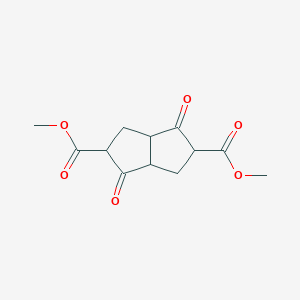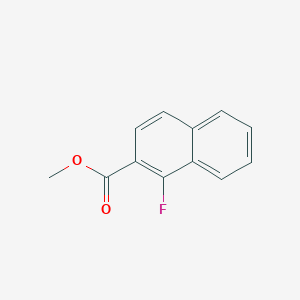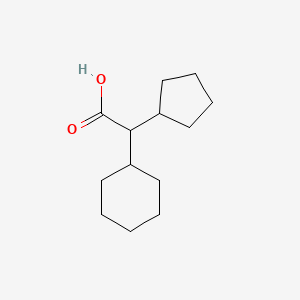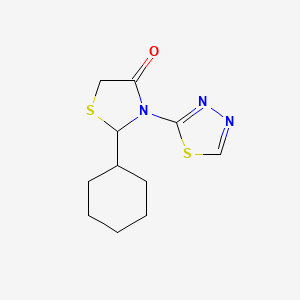
Dimethyl 1,4-dioxooctahydropentalene-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H14O6. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves specific reaction conditions and routes. One common method includes the reaction of appropriate precursors under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to ensure high yield and purity .
Análisis De Reacciones Químicas
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Industrial applications include its use as an intermediate in the production of various chemicals .
Mecanismo De Acción
The mechanism of action of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the context of its use .
Comparación Con Compuestos Similares
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate can be compared with similar compounds such as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds share structural similarities but differ in their specific properties and applications .
Propiedades
Número CAS |
63569-70-0 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
dimethyl 3,6-dioxo-1,2,3a,4,5,6a-hexahydropentalene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-17-11(15)7-3-5-6(9(7)13)4-8(10(5)14)12(16)18-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
JWSDLMRGFPUVFS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2C(C1=O)CC(C2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)


![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)



